molecular formula C10H8N2O2S B14874218 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14874218
M. Wt: 220.25 g/mol
InChI Key: VIAYLAXEYSZFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a thiophene ring at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and the pyrimidine core can facilitate interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(thiophen-3-yl)pyrimidine-5-carboxylic acid
  • 2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
  • 2-Methyl-6-(furan-3-yl)pyrimidine-4-carboxylic acid

Uniqueness

2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in organic electronics and as a potential pharmacophore in drug design .

Properties

IUPAC Name

2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-11-8(7-2-3-15-5-7)4-9(12-6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAYLAXEYSZFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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